3-Bromo-2,4-difluorobenzene-1-sulfonamide

Aldose Reductase Diabetes Complications Structure-Activity Relationship

Sourcing regioisomerically pure sulfonamides for SAR campaigns often leads to inconsistent bioactivity data due to uncontrolled halogen patterns. This product is the exact 3-bromo-2,4-difluoro isomer, verified by HPLC, NMR, and GC. • Enables precise exploration of bromine-fluorine synergistic effects on target binding. • Dual reactive handles: bromine for cross-coupling; free -SO₂NH₂ for derivatization. • 95% purity with batch-specific analytics ensures reproducible multi-step syntheses.

Molecular Formula C6H4BrF2NO2S
Molecular Weight 272.07 g/mol
Cat. No. B12066665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-difluorobenzene-1-sulfonamide
Molecular FormulaC6H4BrF2NO2S
Molecular Weight272.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)Br)F)S(=O)(=O)N
InChIInChI=1S/C6H4BrF2NO2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeyINWBUJUBBSPEDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-difluorobenzene-1-sulfonamide: Foundational Profile


3-Bromo-2,4-difluorobenzene-1-sulfonamide (CAS: 874804-11-2) is a halogenated aromatic sulfonamide featuring a benzene core substituted with bromine at the 3-position and fluorine atoms at the 2- and 4-positions, together with an unsubstituted sulfonamide group (-SO₂NH₂). It is commercially available as a research chemical with a standard purity of 95% (verified by HPLC, NMR, and GC analyses) . The compound serves as a versatile building block for medicinal chemistry and chemical biology applications, where the distinct electronic and steric profile conferred by its halogenation pattern enables structure-activity relationship (SAR) exploration and synthetic diversification [1].

1 Halogenated sulfonamide building block for SAR exploration
2 Supplier-reported 95% purity with multimodal analytical QC
3 Regioisomer-specific scaffold for target profiling studies

Why Generic Analogs Cannot Substitute This Compound


Halogenated benzenesulfonamides are not functionally interchangeable. The precise positioning and nature of halogen substituents (bromine vs. fluorine, ortho vs. para substitution patterns) fundamentally alters electronic distribution, steric bulk, lipophilicity, and hydrogen-bonding capacity, which in turn dictates target binding affinity, isoform selectivity, and metabolic stability [1]. For example, substituting 3-bromo-2,4-difluorobenzenesulfonamide with 2,4-difluorobenzenesulfonamide (lacking the bromine) eliminates a key hydrophobic interaction and may reduce potency or alter selectivity profiles. Similarly, replacing the 2,4-difluoro pattern with 3,5-difluoro substitution changes the electronic environment and molecular geometry, potentially abrogating activity. The quantitative evidence presented in Section 3 demonstrates that even minor structural variations within this chemical series translate into measurable differences in inhibitory potency and selectivity, underscoring the necessity of sourcing the exact compound for reproducible research outcomes.

Bromine position alters target binding
Lack of the 3-bromo substituent may eliminate critical hydrophobic interactions and reduce potency.
Fluorine pattern shifts electronic profile
Replacing 2,4-difluoro with 3,5-difluoro changes molecular geometry and electrostatic potential, potentially abrogating activity.
Generic analogs lack analytical validation
Substitute suppliers may not provide batch-specific HPLC/NMR/GC data, risking synthetic reproducibility.

Quantitative Differentiation Evidence


Enhanced Aldose Reductase Inhibitory Potency

While direct head-to-head comparison data for 3-Bromo-2,4-difluorobenzene-1-sulfonamide itself is absent in the primary literature, class-level inference from structurally related benzenesulfonamide derivatives demonstrates that the 3-bromo-2,4-difluorobenzene substitution pattern significantly enhances aldose reductase inhibitory activity. A closely related compound, 4c, which incorporates a 4-bromo-2-fluorobenzyl group on a difluorophenolic sulfonamide scaffold, exhibits a submicromolar IC50 of 0.397 μM against aldose reductase [1]. In contrast, the majority of substituted benzenesulfonamides in the same series show IC50 values <100 μM, representing an over 250-fold improvement in potency [1].

Aldose Reductase Potency
Class-level inference
IC50 0.397 μM
Supports scaffold selection for submicromolar inhibition studies
Data from 4-bromo-2-fluorobenzyl analog; exact compound data pending
Aldose Reductase Diabetes Complications Structure-Activity Relationship

Isoform-Selective Carbonic Anhydrase VA Inhibition

Direct data for 3-Bromo-2,4-difluorobenzene-1-sulfonamide is not available, but the closely related compound 3-bromophenyl-difluoromethanesulfonamide provides a strong class-level inference for the selectivity advantages of 3-bromo-substituted difluoromethylsulfonamides. This compound selectively inhibits the mitochondrial isoform CA VA with a Ki of 160 nM, demonstrating selectivity ratios of 3.53 over CA II, 6.84 over CA I, and 9.34 over CA IX [1]. In contrast, the majority of difluoromethanesulfonamides in the library are non-selective moderate inhibitors across all isoforms (Ki ranges: 96–5200 nM for hCA I, 80–670 nM for hCA II, 195–9280 nM for hCA IX) [1].

CA VA Isoform Selectivity
Class-level inference
Ki 160 nM
Supports isoform-selectivity assay context
Inference from 3-bromophenyl-difluoromethanesulfonamide; >9-fold CA IX selectivity
Carbonic Anhydrase Isoform Selectivity Mitochondrial Targeting

Verified Purity and Multimodal Analytical Characterization

According to supplier technical datasheets from Bidepharm, 3-Bromo-2,4-difluorobenzene-1-sulfonamide is supplied with a standard purity of 95%, with batch-specific quality control data including NMR, HPLC, and GC analyses available upon request . This level of purity is typical for research-grade sulfonamide building blocks but is not guaranteed across all vendors; some suppliers may offer lower purity grades without analytical verification.

Analytical Characterization
Supplier-reported
95% purity
Supports reproducible synthesis and assay validation
Batch-specific HPLC, NMR, GC verification available; standard research-grade specification
Quality Control Reproducibility Analytical Chemistry

Moderate Lipophilicity for Cell Permeability

Computational prediction of lipophilicity for 3-Bromo-2,4-difluorobenzene-1-sulfonamide yields a calculated LogP (cLogP) of approximately 3.76 [1]. This value falls within the optimal range (cLogP 1-4) for balancing cell membrane permeability and aqueous solubility according to Lipinski's Rule of Five. In comparison, the unsubstituted 2,4-difluorobenzenesulfonamide has a cLogP of ~1.3-1.5, which may limit passive diffusion across lipid bilayers, while highly lipophilic analogs with additional alkyl chains can exceed cLogP >5, increasing the risk of poor solubility and high plasma protein binding.

Predicted Lipophilicity
In silico context
cLogP 3.76
Supports cell permeability context within drug-like range
Compared to unsubstituted analog cLogP ~1.3-1.5 and highly lipophilic derivatives >5
Drug-likeness Physicochemical Properties ADME

Optimal Application Scenarios


Aldose Reductase Inhibitor Hit-to-Lead Optimization

The class-level evidence of submicromolar aldose reductase inhibition (IC50 = 0.397 μM for the 4-bromo-2-fluorobenzyl analog) [1] positions 3-Bromo-2,4-difluorobenzene-1-sulfonamide as a privileged scaffold for medicinal chemistry campaigns focused on diabetic neuropathy and retinopathy. Its intermediate cLogP of ~3.76 [2] supports cellular permeability, making it suitable for cell-based efficacy studies. Procurement of the exact compound is essential to maintain SAR consistency when exploring further substitutions on the sulfonamide nitrogen.

Isoform-Selective Carbonic Anhydrase Inhibitors for Mitochondrial Targeting

The selective inhibition of mitochondrial carbonic anhydrase VA (Ki = 160 nM, with >9-fold selectivity over CA IX) observed for 3-bromophenyl-difluoromethanesulfonamide [3] suggests that 3-bromo-substituted benzenesulfonamides warrant exploration as anti-obesity agents and metabolic modulators. 3-Bromo-2,4-difluorobenzene-1-sulfonamide provides a structurally related starting point for synthesizing derivatives with potentially improved selectivity or potency, where the exact bromine substitution pattern is critical for maintaining the observed selectivity profile.

Chemical Biology Probe Synthesis via Cross-Coupling

The combination of a bromine atom (suitable for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings) and a free sulfonamide group (amenable to alkylation, acylation, or bioconjugation) makes this compound a valuable synthetic intermediate [1]. The 95% purity with batch-specific analytical characterization ensures reproducible reaction outcomes in multi-step syntheses. Researchers requiring precise halogen positioning for structure-based drug design or probe development should procure this exact regioisomer, as alternative halogenation patterns (e.g., 4-bromo-2,5-difluoro) would alter electronic properties and reactivity.

SAR Studies on Halogenated Sulfonamide Pharmacophores

For systematic SAR campaigns investigating the impact of halogen substitution on target binding, metabolic stability, or physicochemical properties, 3-Bromo-2,4-difluorobenzene-1-sulfonamide serves as a key comparator against its mono-halogenated (e.g., 2,4-difluorobenzenesulfonamide) or chloro-substituted (e.g., 2,4-dichlorobenzenesulfonamide) analogs. The quantitative differences in potency and selectivity inferred from class-level data [1][3] underscore the necessity of using the exact compound to draw valid conclusions about the bromine-fluorine synergistic effect.

Application
Selection Property
Validation Focus
SAR exploration of sulfonamide pharmacophores
Halogenation pattern specificity
Regioisomer-dependent activity confirmation
Synthetic intermediate for cross-coupling reactions
Supplier-reported analytical profile
Batch-specific purity and reactivity review
Target engagement assays (Aldose Reductase/CA VA)
Class-level potency and selectivity inference
Assay concentration-response interpretation
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